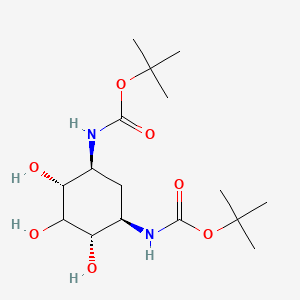

bis(N-Boc)-2-deoxystreptamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(N-Boc)-2-deoxystreptamine: is a chemical compound that features two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups of 2-deoxystreptamine. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in the field of peptide synthesis and other areas of organic chemistry due to its stability and ease of deprotection.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bis(N-Boc)-2-deoxystreptamine typically involves the protection of the amino groups of 2-deoxystreptamine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-deoxystreptamine+2Boc2O→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Bis(N-Boc)-2-deoxystreptamine undergoes various chemical reactions, including:

Deprotection: Removal of the Boc groups using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution: The amino groups can participate in nucleophilic substitution reactions once the Boc groups are removed.

Reduction: The compound can be reduced to form the corresponding amines.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Reduction: Reducing agents like sodium borohydride (NaBH4).

Major Products Formed:

Deprotection: 2-deoxystreptamine.

Substitution: Various substituted derivatives of 2-deoxystreptamine.

Reduction: Reduced amine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Bis(N-Boc)-2-deoxystreptamine is used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis. The Boc groups protect the amino functionalities during various synthetic steps, allowing for selective reactions at other sites.

Biology and Medicine: In biological research, this compound is used in the study of aminoglycoside antibiotics. The protected form allows for modifications and conjugations that can help in understanding the structure-activity relationships of these antibiotics.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. Its stability and ease of deprotection make it a valuable intermediate in the production of active pharmaceutical ingredients (APIs).

Mecanismo De Acción

The mechanism of action of bis(N-Boc)-2-deoxystreptamine primarily involves the protection of amino groups. The Boc groups prevent unwanted reactions at the amino sites during synthetic processes. Upon deprotection, the free amino groups can participate in various biochemical interactions, including binding to molecular targets such as enzymes or receptors.

Comparación Con Compuestos Similares

N-Boc-2-deoxystreptamine: Contains a single Boc group.

N-Cbz-2-deoxystreptamine: Contains a carbobenzyloxy (Cbz) protecting group.

N-Fmoc-2-deoxystreptamine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness: Bis(N-Boc)-2-deoxystreptamine is unique due to the presence of two Boc groups, which provide enhanced protection for both amino functionalities. This dual protection allows for more selective and controlled synthetic processes compared to compounds with a single protecting group.

Actividad Biológica

Bis(N-Boc)-2-deoxystreptamine (BDS) is a synthetic derivative of 2-deoxystreptamine, a core structure found in various aminoglycoside antibiotics. The modification of this compound aims to enhance its biological activity, particularly its antibacterial properties. This article reviews the biological activity of BDS, including its mechanisms of action, efficacy against bacterial strains, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

BDS is characterized by the presence of two N-Boc (tert-butyloxycarbonyl) protecting groups on the amine functionalities of 2-deoxystreptamine. The synthesis typically involves the protection of the amine groups followed by selective reactions to introduce various substituents that can enhance biological activity. The synthetic pathway often includes oxidation and reductive amination steps to achieve the desired derivatives while maintaining yield and purity.

The primary mechanism of action for this compound, similar to other aminoglycosides, involves binding to the bacterial ribosome, specifically the 30S subunit. This binding disrupts protein synthesis by causing misreading of mRNA, ultimately leading to bacterial cell death. The structural modifications in BDS are designed to improve binding affinity and specificity towards bacterial ribosomes while reducing toxicity to mammalian cells.

Antibacterial Spectrum

BDS exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. In comparative studies, BDS has shown effectiveness against resistant strains that are typically challenging for conventional antibiotics. For instance, BDS demonstrated Minimum Inhibitory Concentrations (MICs) comparable to or lower than those of its parent compounds against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) | Parent Compound MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1 |

| Escherichia coli | 1 | 2 |

| Klebsiella pneumoniae | 0.25 | 0.5 |

| Acinetobacter baumannii | 1-2 | 2 |

Selectivity and Toxicity

Research indicates that BDS retains a favorable selectivity index, showing higher efficacy against bacterial ribosomes compared to human mitochondrial ribosomes. This selectivity is crucial for minimizing potential side effects associated with aminoglycoside antibiotics.

Case Studies

Case Study 1: Efficacy Against Multidrug-Resistant Strains

A recent study evaluated the efficacy of BDS against multidrug-resistant strains of E. coli. The results indicated that BDS could inhibit growth at significantly lower concentrations than traditional aminoglycosides, highlighting its potential as a treatment option for infections caused by resistant pathogens.

Case Study 2: In Vivo Studies

In vivo studies conducted on animal models demonstrated that BDS not only effectively reduced bacterial load but also showed lower toxicity profiles compared to standard treatments. These findings suggest that BDS could be a promising candidate for further clinical development.

Propiedades

IUPAC Name |

tert-butyl N-[(1R,2S,4R,5S)-2,3,4-trihydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O7/c1-15(2,3)24-13(22)17-8-7-9(11(20)12(21)10(8)19)18-14(23)25-16(4,5)6/h8-12,19-21H,7H2,1-6H3,(H,17,22)(H,18,23)/t8-,9+,10+,11-,12? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADAQTGBCQCVSZ-ZLERWKPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C(C(C1O)O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H](C([C@H]1O)O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.